molecular formula C18H27N3O3 B2691922 tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate CAS No. 1401333-60-5

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate

Cat. No.: B2691922
CAS No.: 1401333-60-5
M. Wt: 333.432
InChI Key: MPTVHCGSXKXNEI-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of targeted small molecule inhibitors. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a standard strategy for preventing unwanted reactions at the nitrogen atoms during multi-step syntheses a widely used protecting group in organic synthesis . The anilide moiety, derived from p-toluidine, and the carbamoylmethyl linker are structural features commonly found in compounds designed for protein-ligand interaction. Its primary research application is as a key building block in the development of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors a key intermediate in the synthesis of potent RIPK1 inhibitors . RIPK1 is a critical regulator of inflammation and cell death pathways, known as necroptosis, and is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis RIPK1 as a therapeutic target for inflammatory and neurodegenerative pathologies . By serving as a precursor in the synthesis of these potent inhibitors, this compound enables researchers to probe the complex mechanisms of regulated cell death and develop potential new treatments for these challenging conditions. Its value lies in its defined molecular architecture, which allows for the systematic construction of more complex molecules with specific activity against a therapeutically relevant kinase target.

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-5-7-15(8-6-14)19-16(22)13-20-9-11-21(12-10-20)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTVHCGSXKXNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-methylphenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Some specific applications include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial in developing drugs for conditions like cancer or metabolic disorders.
  • Receptor Modulation : Its ability to bind to receptors can influence signaling pathways, potentially leading to therapeutic effects in neuropharmacology and psychiatry.

Research has indicated that this compound exhibits significant biological activity. Its interactions with biological systems can be summarized as follows:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Example AE. coli12 µg/mL
Example BS. aureus10 µg/mL
  • Antitumor Activity : The compound's structural features may allow it to induce apoptosis in cancer cells by modulating apoptotic pathways.

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of specialty chemicals. Its unique structure makes it suitable for:

  • Synthesis of Complex Molecules : It can be used as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Development of Targeted Therapies : The compound's ability to serve as a linker in proteolysis-targeting chimera (PROTAC) technology highlights its relevance in contemporary drug discovery efforts aimed at targeted protein degradation.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A recent investigation explored the efficacy of this compound against various pathogens. Results indicated that modifications to the piperazine ring could enhance its antimicrobial potency.
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through caspase activation pathways.
  • Synthesis Optimization : Research focusing on the synthetic routes for this compound highlighted methods to improve yield and purity, essential for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Halogenated substituents (e.g., bromine/fluorine in ) enhance lipophilicity and may improve membrane permeability .
  • Carbamoyl groups (Target compound) introduce hydrogen-bonding capacity, which could enhance target engagement but may reduce metabolic stability .

Physicochemical Properties

Solubility and Lipophilicity

  • tert-Butyl 4-methylpiperazine-1-carboxylate () : Log S = -2.6, indicating moderate solubility in aqueous media. The methyl group contributes to hydrophobicity.
  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): The cyano group increases polarity, likely improving solubility compared to purely alkyl-substituted analogs.
  • Target Compound : The (4-methylphenyl)carbamoyl group may balance lipophilicity and solubility, though experimental data are needed for confirmation.

Stability

  • Compounds with acid-labile groups (e.g., oxazolidinone in ’s 1a/1b) degrade in simulated gastric fluid (pH ~1.5). The Boc group in the target compound is also acid-sensitive but may be more stable than oxazolidinone derivatives .
  • Diazoacetyl derivatives (–19) exhibit instability under light or heat due to the reactive diazo group, whereas the target compound’s carbamoyl substituent is likely more stable .

Biological Activity

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate (CAS Number: 1401333-60-5) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a piperazine ring, and a carbamoyl moiety attached to a methylphenyl group.

The molecular formula of this compound is C18H27N3O3C_{18}H_{27}N_{3}O_{3}, with a molecular weight of 333.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
CAS Number1401333-60-5
Molecular FormulaC18H27N3O3
Molecular Weight333.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that piperazine derivatives can act as inhibitors of certain enzyme pathways and receptors involved in tumor growth and immune response modulation.

  • PD-1/PD-L1 Pathway Inhibition : Recent studies have highlighted the importance of the PD-1/PD-L1 pathway in cancer immunotherapy. Compounds similar to this compound have shown promise as small molecule inhibitors that can disrupt this interaction, enhancing T-cell activation and tumor cell recognition .
  • Neurotransmitter Receptor Modulation : Piperazine derivatives are also known for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders such as anxiety and depression.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar piperazine compounds, providing insights into their efficacy and mechanisms.

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives exhibited significant inhibition of tumor cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anti-cancer activity .
  • Case Study 2 : Another research article focused on the neuropharmacological effects of piperazine compounds, revealing that certain derivatives could enhance serotonin receptor activity, leading to anxiolytic effects in animal models . This suggests that this compound may possess similar properties.

Biological Activity Summary Table

Activity TypeTarget/PathwayEffectReference
AnticancerPD-1/PD-L1 PathwayInhibition of tumor growth
NeuropharmacologySerotonin ReceptorsAnxiolytic effects
Enzyme InhibitionVarious enzymesReduced activity

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • tert-butyl group: ~1.49 ppm (singlet, 9H) .
    • Piperazine protons: 3.44–3.84 ppm (multiplet, 8H) .
    • Aromatic protons: 6.53–8.16 ppm (doublets for substituted phenyl groups) .
  • FT-IR : Confirm carbamate C=O stretch at ~1680–1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • LCMS : Molecular ion peak (m/z) should match the calculated molecular weight (e.g., 385.47 g/mol for C₂₀H₂₇N₅O₃) .

What strategies are used to determine the three-dimensional structure and intermolecular interactions of this compound using X-ray crystallography?

Q. Advanced

  • Crystallization : Slow evaporation from ethanol yields single crystals suitable for diffraction .
  • Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect high-resolution data (θ range: 1.0–28.1°) .
  • Hydrogen bonding analysis : Identify intramolecular O–H⋯N bonds (e.g., 2.09 Å) and intermolecular N–H⋯O interactions (e.g., 2.85 Å) to map supramolecular assemblies .
  • Software : SHELXL for refinement (R-factor < 0.05) and Crystal Explorer for visualizing π-π stacking (inter-centroid distance ~3.59 Å) .

How can the purity of synthesized batches be assessed and improved?

Q. Basic

  • HPLC : Use a C18 column with acetonitrile/water gradients; purity >95% is acceptable for biological studies .
  • Recrystallization : Ethanol/water mixtures (1:1) effectively remove polar impurities .
  • Troubleshooting : If purity is <90%, repeat column chromatography with gradient elution (e.g., DCM:MeOH from 25:1 to 10:1) .

In pharmacological studies, how is the inhibitory activity of this compound against prolyl-hydroxylase enzymes evaluated?

Q. Advanced

  • In vitro assays : Measure IC₅₀ values using recombinant human prolyl-hydroxylase (PHD2) in hypoxia-mimetic conditions (e.g., Fe²⁺/2-oxoglutarate cofactors) .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity (Kd) by monitoring real-time interactions between the compound and PHD2 .
  • Cellular models : Hypoxia-inducible factor (HIF-1α) stabilization in HEK293 cells confirms target engagement via western blot .

What are the typical storage conditions to ensure compound stability?

Q. Basic

  • Short-term : Store at 4°C in airtight vials with desiccants to prevent hydrolysis of the tert-butyl carbamate group .
  • Long-term : –20°C under nitrogen; avoid repeated freeze-thaw cycles .
  • Stability testing : Monitor via ¹H NMR every 6 months; degradation manifests as tert-butyl peak splitting .

How do substituent variations on the piperazine ring affect the compound’s biological activity and physicochemical properties?

Q. Advanced

  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups (e.g., nitro): Enhance enzyme inhibition but reduce solubility .
    • Hydrophobic substituents (e.g., phenyl): Improve membrane permeability (logP >3) but may increase cytotoxicity .
  • Physicochemical profiling :
    • TPSA (Topological Polar Surface Area) : <90 Ų correlates with better blood-brain barrier penetration .
    • Solubility : Use shake-flask method (pH 7.4 PBS) to optimize derivatives for in vivo studies .

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